1-(Boc-L-tert-leucinyl)-(4S)-4-hydroxy-L-proline
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Overview
Description
1-(Boc-L-tert-leucinyl)-(4S)-4-hydroxy-L-proline is a synthetic compound used in various scientific research fields. It is a derivative of proline, an amino acid, and is often used as a building block in peptide synthesis. The compound’s structure includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Boc-L-tert-leucinyl)-(4S)-4-hydroxy-L-proline typically involves the protection of the amino group of L-tert-leucine with a Boc group, followed by coupling with 4-hydroxy-L-proline. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(Boc-L-tert-leucinyl)-(4S)-4-hydroxy-L-proline can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine group.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce various reduced derivatives.
Scientific Research Applications
1-(Boc-L-tert-leucinyl)-(4S)-4-hydroxy-L-proline has several applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(Boc-L-tert-leucinyl)-(4S)-4-hydroxy-L-proline involves its role as a building block in peptide synthesis. The compound can be incorporated into peptides and proteins, influencing their structure and function. The Boc protecting group helps to protect the amine group during synthesis, allowing for selective reactions to occur.
Comparison with Similar Compounds
Similar Compounds
1-(Boc-L-leucinyl)-(4S)-4-hydroxy-L-proline: Similar structure but with a leucine residue instead of tert-leucine.
1-(Boc-L-valinyl)-(4S)-4-hydroxy-L-proline: Contains a valine residue instead of tert-leucine.
1-(Boc-L-isoleucinyl)-(4S)-4-hydroxy-L-proline: Features an isoleucine residue instead of tert-leucine.
Uniqueness
1-(Boc-L-tert-leucinyl)-(4S)-4-hydroxy-L-proline is unique due to the presence of the tert-leucine residue, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence the compound’s reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
1-[3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-4-hydroxypyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O6/c1-15(2,3)11(17-14(23)24-16(4,5)6)12(20)18-8-9(19)7-10(18)13(21)22/h9-11,19H,7-8H2,1-6H3,(H,17,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXBVELFAOEJDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N1CC(CC1C(=O)O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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